N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Overview
Description
N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound. Its structure suggests it may have applications in medicinal chemistry, potentially as a pharmaceutical intermediate or active ingredient. The compound features an acetamidophenyl group and a dioxopyrrolidinyl group, indicating it may interact with biological systems in unique ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide likely involves multiple steps, including:
Formation of the acetamidophenyl group: This can be achieved through acetylation of 4-aminophenol.
Formation of the dioxopyrrolidinyl group: This may involve the reaction of a suitable amine with succinic anhydride to form the dioxopyrrolidinone ring.
Coupling of the two groups: The final step would involve coupling the acetamidophenyl group with the dioxopyrrolidinyl group, possibly through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Batch reactors: for small-scale production.
Continuous flow reactors: for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could target the amide or dioxopyrrolidinone groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic ring or amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield hydroxylated or carboxylated derivatives.
Reduction: Could yield amine derivatives.
Substitution: Could yield halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide may have several applications:
Chemistry: As an intermediate in organic synthesis.
Biology: Potentially as a probe or ligand in biochemical assays.
Medicine: Could be investigated for pharmacological activity, such as anti-inflammatory or analgesic properties.
Industry: May be used in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar compounds might include other acetamidophenyl derivatives or dioxopyrrolidinone-containing molecules. Comparisons could highlight:
Structural differences: Variations in functional groups or ring structures.
Biological activity: Differences in pharmacological effects or potency.
Chemical reactivity: Variations in reaction pathways or product profiles.
List of Similar Compounds
Paracetamol (acetaminophen): An acetamidophenyl derivative with analgesic and antipyretic properties.
Succinimide derivatives: Compounds containing the dioxopyrrolidinone ring, used in various pharmaceutical applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12(23)20-14-5-7-15(8-6-14)21-19(26)13-3-2-4-16(11-13)22-17(24)9-10-18(22)25/h2-8,11H,9-10H2,1H3,(H,20,23)(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWJXAHOQJMBPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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